molecular formula C4H2BrClN2 B594802 4-Bromo-6-chloropyrimidine CAS No. 126401-90-9

4-Bromo-6-chloropyrimidine

Cat. No.: B594802
CAS No.: 126401-90-9
M. Wt: 193.428
InChI Key: AFMQGCFSFMXMLO-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropyrimidine: is a heterocyclic aromatic compound with the molecular formula C4H2BrClN2 . It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst to produce 4,6-dichloropyrimidine. This intermediate can then be brominated using bromine or a brominating agent under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-6-chloropyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved vary depending on the specific biological target .

Comparison with Similar Compounds

  • 4,6-Dichloropyrimidine
  • 4-Bromo-2-chloropyrimidine
  • 2-Bromo-4,6-dichloropyrimidine

Comparison: 4-Bromo-6-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 4,6-dichloropyrimidine, the presence of a bromine atom at the 4-position enhances its utility in coupling reactions. Similarly, its reactivity differs from 4-Bromo-2-chloropyrimidine due to the position of the halogen atoms on the pyrimidine ring .

Properties

IUPAC Name

4-bromo-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMQGCFSFMXMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668599
Record name 4-Bromo-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126401-90-9
Record name 4-Bromo-6-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126401-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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